molecular formula C15H16Cl2N2O3 B12948718 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione CAS No. 110159-30-3

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione

Cat. No.: B12948718
CAS No.: 110159-30-3
M. Wt: 343.2 g/mol
InChI Key: ZBZDZLNLPCJLNI-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the imidazolidine ring, which is further substituted with a hexanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with hexanoylimidazolidine-2,4-dione in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenylhydrazine hydrochloride
  • 3,5-Dichlorophenyl isothiocyanate
  • 3,5-Dichlorophenyl isocyanate

Uniqueness

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both the dichlorophenyl and hexanoyl groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

110159-30-3

Molecular Formula

C15H16Cl2N2O3

Molecular Weight

343.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione

InChI

InChI=1S/C15H16Cl2N2O3/c1-2-3-4-5-13(20)18-9-14(21)19(15(18)22)12-7-10(16)6-11(17)8-12/h6-8H,2-5,9H2,1H3

InChI Key

ZBZDZLNLPCJLNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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